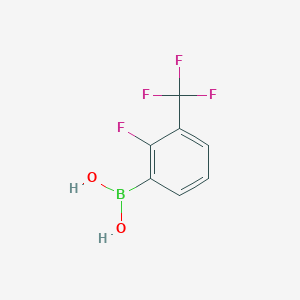
2-Fluoro-3-(trifluoromethyl)phenylboronic acid
Vue d'ensemble
Description
2-Fluoro-3-(trifluoromethyl)phenylboronic acid is an organoboron compound with the molecular formula C7H5BF4O2. It is a white to almost white powder or crystalline solid with a melting point of approximately 56-58°C . This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .
Mécanisme D'action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, where they can form reversible covalent bonds with hydroxyl groups in the active site .
Mode of Action
It is known to be involved in suzuki-miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by coupling a boronic acid with a halide .
Biochemical Pathways
The compound is involved in various biochemical pathways through its participation in Suzuki-Miyaura cross-coupling reactions . These reactions are widely used in organic synthesis, including the synthesis of biologically active molecules . The exact downstream effects of these pathways would depend on the specific context of the reaction and the other compounds involved.
Pharmacokinetics
The pharmacokinetics of boronic acids are generally influenced by their ability to form reversible covalent bonds with various biomolecules, which can affect their absorption and distribution .
Result of Action
The molecular and cellular effects of 2-Fluoro-3-(trifluoromethyl)phenylboronic acid’s action would depend on the specific context of its use. In the context of Suzuki-Miyaura cross-coupling reactions, the compound acts as a coupling partner, contributing to the formation of new carbon-carbon bonds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a well-ventilated place and kept in a tightly closed container .
Analyse Biochimique
Biochemical Properties
It is known to participate in Suzuki-Miyaura cross-coupling reactions In these reactions, it may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Given its involvement in Suzuki-Miyaura cross-coupling reactions , it may influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to participate in Suzuki-Miyaura cross-coupling reactions , which may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Fluoro-3-(trifluoromethyl)phenylboronic acid can be synthesized through several methods. One common approach involves the borylation of 2-fluoro-3-(trifluoromethyl)benzene using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate .
Industrial Production Methods
Industrial production of this compound often involves large-scale borylation reactions using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-3-(trifluoromethyl)phenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), aryl or vinyl halides.
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Applications De Recherche Scientifique
2-Fluoro-3-(trifluoromethyl)phenylboronic acid has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the development of biologically active molecules and potential drug candidates.
Industry: Applied in the production of advanced materials, such as polymers and electronic materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluorophenylboronic acid: Similar structure but lacks the trifluoromethyl group.
3-Fluorophenylboronic acid: Similar structure but the fluorine atom is in a different position.
3-(Trifluoromethyl)phenylboronic acid: Similar structure but lacks the fluorine atom.
Uniqueness
2-Fluoro-3-(trifluoromethyl)phenylboronic acid is unique due to the presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring. This combination imparts distinct electronic properties, making it particularly useful in the synthesis of complex organic molecules with specific electronic and steric characteristics .
Propriétés
IUPAC Name |
[2-fluoro-3-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF4O2/c9-6-4(7(10,11)12)2-1-3-5(6)8(13)14/h1-3,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKARAEQMGHJHMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C(F)(F)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584267 | |
| Record name | [2-Fluoro-3-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157834-21-4 | |
| Record name | [2-Fluoro-3-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-3-(trifluoromethyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the role of 2-Fluoro-3-(trifluoromethyl)phenylboronic acid in the synthesis of novel polymers?
A1: this compound acts as a key building block in the synthesis of novel poly(arylene ether)s. [] The research demonstrates its use in a cross-coupling reaction with either 9,10-dibromo anthracene or 2,7-dibromo fluorene. This reaction, facilitated by the reactivity of the boronic acid group, yields two novel bisfluoro monomers: 9,10-bis-(4-fluoro-3-trifluoromethylphenyl) anthracene and 2,7-bis-(4-fluoro-3-trifluoromethylphenyl) fluorene. [] These monomers are then further reacted with various bisphenols to create the final poly(arylene ether) polymers. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


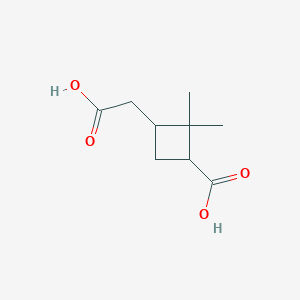
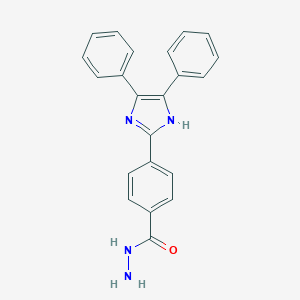
![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-(1-methylethyl)-(9CI)](/img/structure/B124736.png)
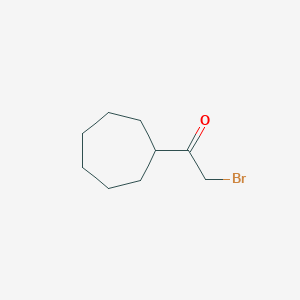
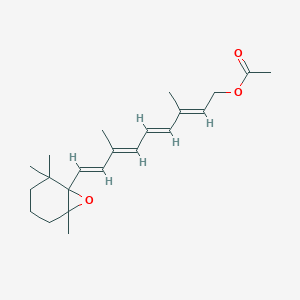

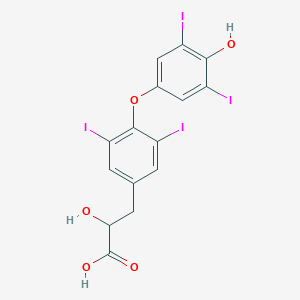
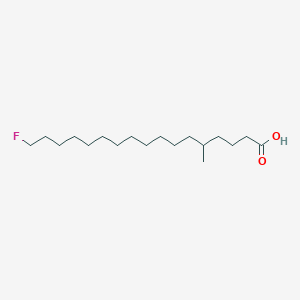
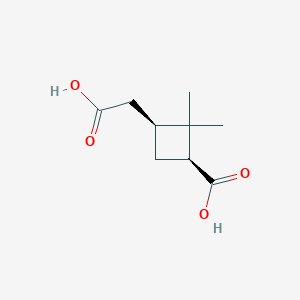
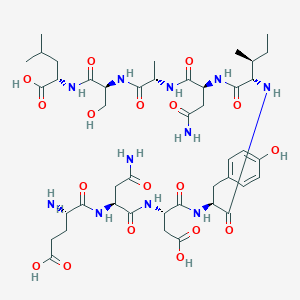
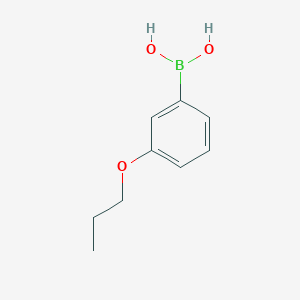
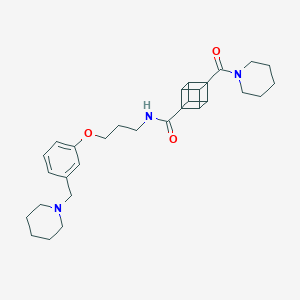
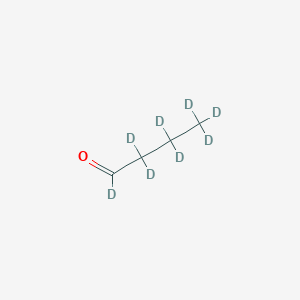
![4-[5-(3-Methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide](/img/structure/B124769.png)
